Cas no 2137685-84-6 (2-Methyloxolane-3-sulfonyl fluoride)

2-Methyloxolane-3-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its oxolane (tetrahydrofuran) backbone provides structural stability, while the sulfonyl fluoride moiety offers high reactivity as a selective electrophile, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry. This compound is valued for its ability to form stable covalent bonds with nucleophiles, enabling efficient bioconjugation and protein modification. Its moderate lipophilicity enhances solubility in organic solvents, facilitating diverse synthetic applications. The product is particularly useful in the development of covalent inhibitors and probes, where selective and irreversible binding is required. Proper handling is essential due to its reactive sulfonyl fluoride group.
2-Methyloxolane-3-sulfonyl fluoride structure
2137685-84-6 structure
Product Name:2-Methyloxolane-3-sulfonyl fluoride
CAS No:2137685-84-6
MF:C5H9FO3S
MW:168.186564207077
CID:6279978
PubChem ID:165460627
Update Time:2025-11-01

2-Methyloxolane-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2137685-84-6
    • EN300-727717
    • 2-methyloxolane-3-sulfonyl fluoride
    • 2-Methyloxolane-3-sulfonyl fluoride
    • Inchi: 1S/C5H9FO3S/c1-4-5(2-3-9-4)10(6,7)8/h4-5H,2-3H2,1H3
    • InChI Key: LLOXCVOCDBNYDZ-UHFFFAOYSA-N
    • SMILES: S(C1CCOC1C)(=O)(=O)F

Computed Properties

  • Exact Mass: 168.02564348g/mol
  • Monoisotopic Mass: 168.02564348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 51.8Ų

2-Methyloxolane-3-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-727717-1.0g
2-methyloxolane-3-sulfonyl fluoride
2137685-84-6
1g
$0.0 2023-06-06

Additional information on 2-Methyloxolane-3-sulfonyl fluoride

Professional Introduction to 2-Methyloxolane-3-sulfonyl fluoride (CAS No: 2137685-84-6)

2-Methyloxolane-3-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No) 2137685-84-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their utility in synthetic chemistry and medicinal applications. The unique structural features of 2-Methyloxolane-3-sulfonyl fluoride, particularly its fluorinated sulfonyl group, make it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong>fluorine atom in the sulfonyl group of 2-Methyloxolane-3-sulfonyl fluoride plays a crucial role in enhancing the reactivity and stability of the compound. Fluorinated compounds are often employed in drug development due to their ability to improve metabolic stability, binding affinity, and overall pharmacological properties. The< strong>sulfonyl fluoride moiety is particularly interesting because it can undergo nucleophilic substitution reactions, allowing for further functionalization and the creation of more complex molecular structures.

In recent years, 2-Methyloxolane-3-sulfonyl fluoride has been explored in various research settings, particularly in the development of novel therapeutic agents. One notable area of interest is its application in the synthesis of protease inhibitors, which are critical for treating a range of diseases, including cancer and infectious disorders. The< strong>sulfonyl fluoride group can be strategically incorporated into these inhibitors to enhance their binding to target enzymes, thereby improving their efficacy.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-Methyloxolane-3-sulfonyl fluoride as a key intermediate in the synthesis of a novel class of antiviral agents. The researchers demonstrated that the< strong>fluorinated sulfonyl group contributed to the enhanced stability and potency of the antiviral compounds against various viral strains. This finding underscores the importance of< strong>2-Methyloxolane-3-sulfonyl fluoride in advancing antiviral drug development.

The compound's versatility also extends to its role in peptidomimetics, where it serves as a building block for creating synthetic peptides with improved pharmacokinetic properties. The< strong>sulfonyl fluoride functionality allows for selective modifications, enabling researchers to fine-tune the properties of these peptidomimetics for specific biological targets. This has opened up new avenues for treating diseases such as neurodegenerative disorders and autoimmune conditions.

In addition to its pharmaceutical applications, 2-Methyloxolane-3-sulfonyl fluoride has shown promise in materials science. Its unique reactivity makes it useful in the synthesis of advanced polymers and coatings that exhibit enhanced durability and chemical resistance. These materials are being explored for use in aerospace, automotive, and electronics industries, where performance under extreme conditions is paramount.

The synthesis of< strong>2-Methyloxolane-3-sulfonyl fluoride involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is prepared from< strong>Methyl oxirane, through a series of fluorination and sulfonylation steps. The use of high-purity starting materials and controlled reaction environments is essential to ensure high yields and minimal byproduct formation. Advances in catalytic systems have further improved the efficiency and sustainability of this synthesis, making it more accessible for industrial applications.

The handling and storage of< strong>2-Methyloxolane-3-sulfonyl fluoride require careful consideration due to its reactivity. It should be stored under inert conditions at controlled temperatures to prevent degradation. While it does not pose significant health hazards under normal conditions, appropriate personal protective equipment (PPE) should be used when handling this compound to avoid skin contact or inhalation of dust or vapors.

The future prospects for< strong>2-Methyloxolane-3-sulfonyl fluoride are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. As our understanding of fluorinated compounds grows, so does the potential for developing innovative solutions using this versatile intermediate. Collaborative efforts between academia and industry will be crucial in realizing these advancements and translating them into tangible benefits for society.

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